Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate (CAS: 1240122-98-8) is a pyridopyrimidine derivative featuring:
- Pyrido[3,2-d]pyrimidine core: A bicyclic aromatic system with inherent planar rigidity, facilitating interactions with biological targets like kinases.
- Position 2: A morpholine ring, enhancing solubility through hydrogen bonding and improving pharmacokinetics.
- Position 4: A 4-(hydroxymethyl)phenyl group, providing hydrogen-bonding capacity and influencing target affinity.
- Position 6: A methyl ester, balancing lipophilicity for membrane permeability.
- Position 8: A chloro substituent, contributing electron-withdrawing effects and steric bulk.
Properties
Molecular Formula |
C20H19ClN4O4 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-28-19(27)15-10-14(21)17-18(22-15)16(13-4-2-12(11-26)3-5-13)23-20(24-17)25-6-8-29-9-7-25/h2-5,10,26H,6-9,11H2,1H3 |
InChI Key |
PKOYZYVHYXNWHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=C(C=C3)CO)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, sodium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrido[3,2-d]pyrimidine core or other functional groups.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biology: The compound is used in cell viability assays and molecular docking studies to evaluate its interaction with biological targets.
Pharmaceutical Research: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Variations at Position 4 (Aryl Substituents)
The substituent at position 4 significantly impacts solubility, hydrogen bonding, and target interactions:
Key Insights :
Variations at Position 8 (Halogen/Thioether)
The substituent at position 8 modulates electronic effects and steric hindrance:
Key Insights :
Variations at Position 2 (Morpholine vs. Aromatic Groups)
The morpholine ring at position 2 is critical for solubility and target engagement:
Key Insights :
Variations at Position 6 (Ester vs. Acid)
The carboxylate group at position 6 influences pharmacokinetics:
Key Insights :
- Methyl ester is standard in prodrug strategies, while carboxylic acid derivatives are more polar and metabolically stable .
Biological Activity
Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a pyrido[3,2-d]pyrimidine core with various substituents, including a morpholine ring and hydroxymethyl groups. These structural characteristics contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, studies have shown that derivatives of phenolic compounds can inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The presence of hydroxymethyl and aromatic groups in the structure may enhance binding affinity to the active site of TYR, leading to effective inhibition .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including the ABTS radical scavenging test. Preliminary findings suggest that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary
Case Study 1: Antimelanogenic Effects
A study investigated the antimelanogenic effects of this compound on B16F10 melanoma cells. The compound demonstrated a dose-dependent reduction in melanin synthesis without cytotoxicity, suggesting its potential as a therapeutic agent for hyperpigmentation disorders.
Case Study 2: Antioxidant Evaluation
In another study, the antioxidant capabilities were assessed using DPPH and ABTS assays. The compound exhibited comparable scavenging activity to established antioxidants, indicating its potential utility in formulations aimed at combating oxidative stress.
Discussion
The biological activity of this compound suggests a promising therapeutic profile. Its dual role as an enzyme inhibitor and antioxidant positions it as a candidate for further research in treating conditions related to oxidative stress and pigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
